![molecular formula C18H16BrN3O3S B5200701 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide](/img/structure/B5200701.png)
4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide, also known as ATB-346, is a novel anti-inflammatory drug candidate that has been developed to address the limitations of current non-steroidal anti-inflammatory drugs (NSAIDs). ATB-346 is a prodrug that is designed to selectively target inflamed tissues, while minimizing systemic exposure and reducing the risk of adverse effects.
Mecanismo De Acción
4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide is a prodrug that is designed to selectively release its active metabolite, H2S-ATB, in inflamed tissues. H2S-ATB is a hydrogen sulfide-releasing derivative of 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide that has been shown to have potent anti-inflammatory and cytoprotective effects. H2S-ATB selectively inhibits the activity of COX-2, while sparing the activity of COX-1, which is involved in the production of cytoprotective prostaglandins. H2S-ATB also activates the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant and detoxification responses.
Biochemical and Physiological Effects:
4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide selectively inhibits the activity of COX-2, which is involved in the production of inflammatory prostaglandins. 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide also reduces the expression of pro-inflammatory cytokines and chemokines in inflamed tissues. In addition, 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide has been shown to have cytoprotective effects, including the activation of the Nrf2/ARE pathway and the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide has several advantages over current NSAIDs, including its selective inhibition of COX-2, its cytoprotective effects, and its reduced risk of adverse effects. However, 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide also has some limitations for lab experiments, including its relatively short half-life and the need for specialized equipment to measure H2S-ATB levels in vivo.
Direcciones Futuras
There are several future directions for the development of 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide. One direction is the optimization of the prodrug design to improve the pharmacokinetic and pharmacodynamic properties of the drug. Another direction is the investigation of the potential therapeutic applications of 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide in other inflammatory and pain conditions. Finally, the development of novel H2S-releasing compounds may provide new opportunities for the treatment of inflammatory and pain disorders.
Métodos De Síntesis
4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide is synthesized by a multi-step process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-acetylaminothiophene-2-carboxylic acid to produce the intermediate compound, which is subsequently coupled with 4-aminophenyl-2-thiourea to form 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide. The final product is obtained by hydrobromic acid salt formation.
Aplicaciones Científicas De Investigación
4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide has been extensively studied in preclinical models of inflammation and pain. In vitro studies have shown that 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide selectively inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in vitro. In vivo studies have demonstrated that 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide exhibits potent anti-inflammatory and analgesic effects in animal models of acute and chronic inflammation.
Propiedades
IUPAC Name |
4-[[4-(3-acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S.BrH/c1-11(22)19-15-4-2-3-13(9-15)16-10-25-18(21-16)20-14-7-5-12(6-8-14)17(23)24;/h2-10H,1H3,(H,19,22)(H,20,21)(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVIPLWVKAOKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.